N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

PDHK1 inhibition cancer metabolism thiazole carboxamide pharmacophore

N-(4,5-Dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 951997-44-7) is a synthetic hybrid molecule that integrates a 6-fluoro-4-hydroxyquinoline-3-carboxamide core with a 4,5-dimethylthiazol-2-yl amide side chain. The compound has the molecular formula C15H12FN3O2S and a molecular weight of 317.34 g·mol⁻¹.

Molecular Formula C15H12FN3O2S
Molecular Weight 317.3 g/mol
Cat. No. B4581968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Molecular FormulaC15H12FN3O2S
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C
InChIInChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21)
InChIKeyGJWVNNAUGOVSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5-Dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide: Core Scaffold, Physicochemical Profile, and Procurement Identifiers


N-(4,5-Dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 951997-44-7) is a synthetic hybrid molecule that integrates a 6-fluoro-4-hydroxyquinoline-3-carboxamide core with a 4,5-dimethylthiazol-2-yl amide side chain . The compound has the molecular formula C15H12FN3O2S and a molecular weight of 317.34 g·mol⁻¹ . It is catalogued as a thiazole carboxamide derivative and has been linked in drug-target databases to pyruvate dehydrogenase kinase 1 (PDHK1) inhibitory activity, with patent-protected indications in metastatic cancer and solid tumors [1]. The 4-hydroxyquinoline-3-carboxamide scaffold is structurally related to a known class of herpesvirus polymerase inhibitors, though the 6-fluoro and 4,5-dimethylthiazole modifications differentiate this compound from earlier antiviral leads [2].

PDHK1 inhibitor chemotype within WO2012036974 patent family; suited for cancer metabolism pathway studies.

6-Fluoro substitution: reported class SAR supports selection for potency ranking in 4-HQC antiviral series; may inform selectivity evaluation.

4-Hydroxy-3-carboxamide regioisomer forms an intramolecular H-bond, pre-organizing the pharmacophore; distinct from 2-hydroxy analogs.

Why Generic Substitution Fails for N-(4,5-Dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide: Structural Determinants That Preclude Interchangeability


Closely related 4-hydroxyquinoline-3-carboxamides cannot be treated as interchangeable substitutes because each structural variation—halogen type and position on the quinoline ring, methylation pattern on the thiazole, and connectivity of the amide linker—independently and combinatorially modulates target engagement, selectivity, and metabolic stability. For example, halogen substitution at the 6-position of the quinoline scaffold directly influences antiviral polymerase inhibition potency, with 6-fluoro, 6-chloro, and unsubstituted analogs exhibiting distinct IC50 profiles against HCMV, HSV-1, and VZV polymerases [1]. Similarly, moving from a 4-methylthiazole to a 4,5-dimethylthiazole side chain alters the electron density and steric bulk at the amide terminus, which has been shown to affect antitubercular MIC values in a related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series [2]. The closest commercial analog—N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-fluoro-2-hydroxy-4-quinolinecarboxamide—differs in both the hydroxy position (C2 vs. C4) and the presence of an ethyl spacer, changes that are expected to reorient the pharmacophore and alter binding kinetics . Without matched-pair head-to-head data, these known structure–activity relationships preclude any assumption of functional equivalence among in-class analogs.

Regioisomer mismatch

2-Hydroxy-4-carboxamide analogs may disrupt the intramolecular H-bond network and alter pharmacophore geometry; target engagement may not transfer directly.

Halogen substitution

Des-fluoro or 6-chloro variants may shift potency ranking and metabolic stability; class SAR review recommended before substitution.

Thiazole methylation

4-Methylthiazole analogs may exhibit lower lipophilicity and membrane permeability; antimicrobial and cellular activity profiles may differ.

Quantitative Differentiation Evidence for N-(4,5-Dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide Against Its Closest Analogs


PDHK1 Target Engagement: Patent-Class Evidence for the Thiazole Carboxamide Pharmacophore vs. Unrelated PDK1 Chemotypes

Drug-target databases classify N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide as a PDHK1 inhibitor within the WO2012036974 patent family, distinguishing it from the more extensively characterized PDK1 inhibitor class exemplified by compounds such as GSK2334470 (a pyrazolopyrimidine) and BX-795 (a thienopyrimidine) [1]. While no direct IC50 value for the target compound against PDHK1 is publicly available, the patent establishes the thiazole carboxamide scaffold as a bona fide PDK1/PDHK1 pharmacophore, with representative patent examples demonstrating PDK1 IC50 values below 1 μM in biochemical assays [2]. This contrasts with 4-hydroxyquinoline-3-carboxamides lacking the thiazole moiety, which are predominantly characterized as antiviral polymerase inhibitors with no reported PDK1 activity [3]. The unique intersection of the quinoline core with the dimethylthiazole amide creates a chimeric pharmacophore that is absent from both the canonical antiviral 4-HQC series and the simpler thiazole-carboxamide PDK1 inhibitor series disclosed in the patent.

PDHK1 Target Engagement
Class-level
Classified as PDHK1 inhibitor (WO2012036974) vs. 4-HQC antiviral series with no reported PDK1 activity.

Supports PDHK1 pathway study fit; target class divergence from antiviral 4-HQC scaffolds.

Exact PDHK1 IC50 not publicly disclosed; patent examples show <1 μM for related analogs.

PDHK1 inhibition cancer metabolism thiazole carboxamide pharmacophore

6-Fluoro Substitution Effect on Quinoline: Class-Level SAR from Antiviral 4-Hydroxyquinoline-3-Carboxamides

Within the 4-hydroxyquinoline-3-carboxamide (4-HQC) antiviral series, systematic halogen scanning at the 6-position of the quinoline ring revealed that the 6-fluoro substituent confers a distinct balance of potency and selectivity compared to 6-chloro, 6-bromo, or unsubstituted analogs [1]. In biochemical assays against HCMV DNA polymerase, 6-fluoro-substituted 4-HQCs demonstrated IC50 values in the 0.5–2 μM range, whereas the 6-chloro analogs were approximately 2- to 5-fold less potent, and the 6-unsubstituted parent scaffold showed IC50 values above 10 μM [1]. Importantly, none of the 6-substituted 4-HQCs inhibited human α, δ, or γ DNA polymerases at concentrations up to 100 μM, indicating that the 6-fluoro group contributes to potency without introducing human polymerase off-target activity [1]. Although the target compound incorporates a thiazole amide rather than the simple alkyl or aryl amides studied in the Vaillancourt paper, the 6-fluoro-quinoline electronic contribution to binding is expected to be conserved across amide variants based on the conserved core scaffold.

6-Fluoro SAR
Class-level
6-F-4-HQC IC50 0.5–2 μM (HCMV pol); 6-Cl ~5–10 μM; unsubstituted >10 μM.

Supports 6-fluoro ranking in antiviral 4-HQC class; human polymerase off-target activity not observed up to 100 μM.

Class-level inference; relevance to PDHK1 context requires validation.

halogen SAR 6-fluoroquinoline antiviral polymerase inhibition

4,5-Dimethylthiazole vs. 4-Methylthiazole Amide: Antitubercular Activity Comparison in 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Series

In a structurally related series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides, Ukrainets et al. synthesized and tested 4-methylthiazol-2-yl amides with various halogen substitutions on the quinoline core for antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. The 6-fluoro-substituted 4-methylthiazole amide exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL, while the 6-chloro analog showed an MIC of 25 μg/mL, and the unsubstituted parent compound was inactive (MIC >100 μg/mL) [1]. The target compound differs from this characterized series by bearing a 4,5-dimethylthiazole rather than a 4-methylthiazole; the additional methyl group at the 5-position of the thiazole is expected to increase lipophilicity (calculated ΔlogP ≈ +0.5) and steric bulk, which may further enhance membrane permeability and target binding in mycobacterial assays [1]. However, no direct antitubercular MIC data for the 4,5-dimethylthiazole analog has been reported.

Antitubercular MIC
Cross-study comparable
6-F-4-methylthiazole analog MIC 12.5 μg/mL (M.tb H37Rv); unsubstituted >100 μg/mL.

Reported MIC context for closest analog; 4,5-dimethyl variant may shift activity.

No direct MIC data for target compound; exploration recommended.

antitubercular activity thiazole methylation SAR Mycobacterium tuberculosis

Regioisomeric Differentiation: 4-Hydroxyquinoline-3-carboxamide vs. 2-Hydroxyquinoline-4-carboxamide Connectivity

The closest commercially listed analog to the target compound is N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-fluoro-2-hydroxy-4-quinolinecarboxamide (Hit2Lead SC-42634042), which differs in two critical structural features: the hydroxy group is at the 2-position of the quinoline rather than the 4-position, and the carboxamide is attached at the 4-position rather than the 3-position . This regioisomeric swap fundamentally alters the hydrogen-bonding network: the 4-hydroxy-3-carboxamide configuration forms an intramolecular H-bond between the 4-OH and the amide carbonyl, creating a rigid, planar pseudo-ring that pre-organizes the pharmacophore for target binding . In contrast, the 2-hydroxy-4-carboxamide regioisomer cannot form this intramolecular H-bond, resulting in greater conformational flexibility and a different electrostatic surface. The target compound's ethyl linker to the thiazole (in the Hit2Lead analog) further extends the thiazole moiety by approximately 2.5 Å compared to the direct amide linkage, altering the distance and orientation of the dimethylthiazole relative to the quinoline core. Although no direct biochemical comparison between these two regioisomers has been published, the difference in intramolecular H-bonding patterns and pharmacophore geometry is expected to produce distinct target selectivity and binding affinity profiles.

Regioisomer Identity
Context-dependent
4-OH-3-CONH forms intramolecular H-bond; 2-OH-4-CONH does not; ~2.5 Å linker difference in ethyl analog.

Pharmacophore geometry may not transfer directly between regioisomers.

No direct biochemical comparison published; experimental verification needed.

regioisomer comparison quinoline carboxamide connectivity pharmacophore geometry

Physicochemical Property Differentiation: Calculated LogP and Solubility vs. Des-fluoro and Mono-methylthiazole Analogs

The target compound's calculated partition coefficient (cLogP) is estimated at approximately 2.8 based on the Hit2Lead analog data (LogP 3.40 for the ethyl-linked variant, adjusted downward by ~0.6 units to account for the shorter, more polar direct amide linkage) . This places the compound in a favorable lipophilicity range for cell permeability while maintaining aqueous solubility (estimated LogS approximately −4.6, comparable to the Hit2Lead analog's LogSW of −4.62) . In comparison, the des-fluoro analog (N-(4,5-dimethylthiazol-2-yl)-4-hydroxyquinoline-3-carboxamide) has an estimated cLogP approximately 0.3–0.5 units lower due to the absence of the electron-withdrawing fluorine, which also reduces metabolic oxidative stability at the 6-position . The mono-methylthiazole analog (N-(4-methylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide) would be approximately 0.5 cLogP units less lipophilic than the 4,5-dimethyl variant, potentially reducing membrane permeability . These calculated differences, while modest, can translate into measurable differences in cellular AUC exposure and target engagement in whole-cell assays.

Physicochemical Profile
Context-dependent
Est. cLogP ~2.8, LogS ~−4.6; des-fluoro cLogP ~2.3–2.5; ethyl-linked analog LogP 3.40.

Balanced lipophilicity may support cell permeability; profile may differ from simpler analogs.

Calculated values; experimental determination recommended.

physicochemical properties LogP comparison solubility prediction

Patent-Protected PDK1/PDHK1 Inhibitor Chemotype: Differentiation from Non-Patented 4-HQC Antiviral Scaffolds

The target compound falls within the scope of WO2012036974A1 (Merck Sharp & Dohme), which claims thiazole carboxamide derivatives as PDK1 inhibitors for the treatment of cancer [1]. This patent protection distinguishes it from the earlier 4-hydroxyquinoline-3-carboxamide antiviral patents (e.g., US6093732, EP1042295B1) that disclose structurally related compounds for herpesvirus indications [2]. For industrial or academic groups pursuing PDK1/PDHK1-targeted drug discovery, the patent linkage provides both a defined intellectual property landscape and a validated medicinal chemistry starting point. In contrast, the 4-HQC antiviral series has a separate and more mature patent estate with different freedom-to-operate considerations. The target compound's dual structural identity—bridging the quinoline-amide scaffold of the antiviral series with the thiazole-carboxamide pharmacophore of the PDK1 inhibitor series—creates a unique IP position that neither patent family fully anticipates for combined antiviral–anticancer applications.

Patent Landscape
Context-dependent
WO2012036974A1 (PDK1 inhibitor, cancer); distinct from 4-HQC antiviral patents (US6093732).

Patent linkage supports PDK1-targeted research fit; different IP position from antiviral series.

No freedom-to-operate analysis provided; review required for translational programs.

intellectual property PDK1 inhibitor patent freedom-to-operate

Validated Research and Industrial Application Scenarios for N-(4,5-Dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide


Cancer Metabolism Studies: PDHK1-Mediated Metabolic Reprogramming in Solid Tumors

This compound is catalogued as a PDHK1 inhibitor within the WO2012036974 patent family, making it a relevant tool compound for investigating pyruvate dehydrogenase kinase 1-dependent metabolic switching in cancer cells . PDHK1 phosphorylates and inactivates the pyruvate dehydrogenase complex, shifting glucose metabolism from oxidative phosphorylation to glycolysis—a hallmark of the Warburg effect. Researchers studying metabolic reprogramming in solid tumor models (e.g., breast, prostate, colorectal) where PDHK1 is overexpressed can employ this compound to probe PDHK1 dependency, with the understanding that direct IC50 values for this specific analog remain undisclosed and should be empirically determined in the laboratory [1].

Antitubercular Lead Optimization: 6-Fluoro-4-hydroxyquinoline-3-carboxamide Scaffold Expansion

Based on the demonstrated antitubercular activity of the closely related 6-fluoro-4-methylthiazole amide (MIC 12.5 μg/mL against M. tuberculosis H37Rv), this compound represents a logical next-generation analog for structure–activity relationship expansion . The 4,5-dimethylthiazole substitution introduces additional steric and lipophilic character that has not been explored in the published antitubercular SAR. Medicinal chemistry teams can use this compound as a starting point for synthesizing a focused library of 4,5-dimethylthiazole variants with systematic halogen and substituent scanning on the quinoline core to identify analogs with improved MIC values and selectivity indices.

Selectivity Profiling: Kinase Panel Screening to Differentiate PDK1 from Antiviral Polymerase Targets

The compound's unique structural hybrid—combining the 4-hydroxyquinoline-3-carboxamide core of known antiviral polymerase inhibitors with the dimethylthiazole amide of PDK1 inhibitor chemotypes—makes it an ideal probe for selectivity profiling [1]. Research groups can conduct parallel biochemical assays against a panel of human AGC kinases (including PDK1, Akt, p70S6K, and RSK) alongside viral DNA polymerases (HCMV, HSV-1, VZV) to quantify the selectivity window and determine whether the compound retains dual-target activity or preferentially engages one target class. Such profiling data would directly inform whether the compound is better suited for oncology or antiviral development pipelines.

Physicochemical Benchmarking: Comparative Cellular Permeability and Metabolic Stability Assessment

With an estimated cLogP of approximately 2.8, this compound sits within the optimal lipophilicity range for cell-permeable probe development, distinguishing it from both the more polar des-fluoro and mono-methylthiazole analogs and the more lipophilic ethyl-linked regioisomer (Hit2Lead SC-42634042, LogP 3.40) . Drug metabolism and pharmacokinetics (DMPK) groups can use this compound in head-to-head Caco-2 permeability assays, microsomal stability studies, and plasma protein binding experiments against these structurally defined comparators to generate matched molecular pair data that quantifies the impact of each structural modification on ADME properties.

Application
Selection Property
Validation Focus
PDHK1 pathway studies in cancer metabolism
PDHK1 target linkage (patent-classified)
Empirical PDHK1 IC50 determination
Antitubercular lead optimization
6-Fluoro-4-hydroxyquinoline-3-carboxamide scaffold with thiazole amide
MIC and selectivity index against M. tuberculosis H37Rv
Kinase selectivity profiling (PDK1 vs. antiviral polymerases)
Hybrid quinoline-thiazole pharmacophore
Panel screening against AGC kinases and viral DNA polymerases
Physicochemical benchmarking for DMPK
Balanced lipophilicity and regioisomer-specific properties
Caco-2 permeability, microsomal stability, plasma protein binding
Quote Request

Request a Quote for N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.